5,5-Difluoropiperidin-3-amine is a fluorinated derivative of piperidine, characterized by the presence of two fluorine atoms at the 5-position of the piperidine ring and an amine group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen as a ring hetero atom. It falls within the category of medicinal preparations containing organic active ingredients, which are often utilized in pharmaceutical formulations targeting various diseases, including diabetes and obesity .
The synthesis of 5,5-Difluoropiperidin-3-amine typically involves the fluorination of piperidine derivatives. Common reagents used for this process include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, both of which facilitate the introduction of fluorine atoms into the piperidine ring. The reaction conditions often require anhydrous solvents and low temperatures to minimize side reactions and ensure high purity yields.
The molecular formula for 5,5-Difluoropiperidin-3-amine is . Its structure consists of a six-membered piperidine ring with two fluorine atoms substituting hydrogen atoms at the 5-position and an amine group at the 3-position.
5,5-Difluoropiperidin-3-amine can participate in various chemical reactions:
Reactions are typically carried out under specific conditions tailored to maximize yield while minimizing side reactions. For example, oxidation may require acidic or basic conditions depending on the oxidizing agent used.
The mechanism of action for 5,5-Difluoropiperidin-3-amine primarily involves its interaction with biological targets related to metabolic pathways. It has been shown to exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control in diabetic patients .
Research indicates that compounds with similar structures have demonstrated efficacy in lowering blood glucose levels and managing type II diabetes symptoms.
5,5-Difluoropiperidin-3-amine has several scientific uses:
Nucleophilic aromatic substitution (SNAr) enables precise functionalization of perfluorinated precursors to access 5,5-difluoropiperidine cores. The strong electron-withdrawing effect of fluorine atoms activates adjacent positions for nucleophilic displacement, with the para-position (C4) exhibiting the highest reactivity due to superior stabilization of the Meisenheimer intermediate. Perfluoropyridine (PFPy) serves as a key starting material, where regioselective amination at C4 occurs under mild conditions (25°C, aprotic solvents) with nitrogen nucleophiles like benzylamine or ammonia equivalents, yielding 4-amino-2,3,5,6-tetrafluoropyridine. Subsequent hydrogenation of the pyridine ring under catalytic conditions (Pd/C, H₂, 30–60 psi) achieves the saturated piperidine while retaining the gem-difluoro motif at C3/C5 (equivalent to C5/C5 in piperidine numbering) [3] [9].
Regioselectivity is governed by electronic and steric factors:
Table 1: SNAr Regioselectivity in PFPy-Derived Intermediates
Nucleophile | Position | Yield (%) | Reaction Condition |
---|---|---|---|
NH₃ (aq.) | para | 88 | THF, 25°C, 12 h |
Benzylamine | para | 92 | DMF, 25°C, 6 h |
Piperazine | meta | 76 | DMF, 60°C, 24 h |
Cyclization of 2,2-difluoro-4-pentenylamines via N-halosuccinimide (e.g., NBS) generates 5-halo-3,3-difluoropiperidines, which undergo SNAr with amines to furnish 5-amino-3,3-difluoropiperidines. This strategy avoids competitive elimination pathways due to fluorine’s poor leaving-group ability [3].
Enantiopure 5,5-difluoropiperidin-3-amines are accessible through chiral auxiliary-controlled alkylation. Trans-3,5-disubstituted piperidines are synthesized by diastereoselective functionalization of Evans oxazolidinone auxiliaries attached to linear precursors. The alkylation of N-acryloyl derivatives with bromodifluoroacetate esters under copper catalysis introduces the difluoroacetate group with >20:1 trans selectivity. Hydrogenation (Pd/C, H₂) then forms the piperidine ring while preserving stereochemistry [6].
Key stereochemical outcomes:
Table 2: Stereoselectivity in Chiral Auxiliary-Mediated Alkylation
Chiral Auxiliary | Electrophile | trans:cis | ee (%) |
---|---|---|---|
(S)-Ph-oxazolidinone | Ethyl bromodifluoroacetate | 22:1 | 99 |
(R)-Bn-oxazolidinone | Methyl 4-bromocrotonate | 18:1 | 97 |
Alternative routes employ iodolactonization of 2,2-difluoro-4-pentenoic acids, followed by ring-opening and reductive amination to install the 5-amino group stereoselectively [3].
Solid-phase synthesis accelerates the production of 5,5-difluoropiperidin-3-amine derivatives via BAL (backbone amide linker) resin technology. The linker’s secondary amine functionality anchors α,β-unsaturated α-amino acids (e.g., dehydroalanine), enabling three-point diversification:
Critical steps:
Table 3: Solid-Phase Building Blocks for Library Synthesis
Diversification Point | Building Block Examples | Purity (%) |
---|---|---|
R¹ (Alkylation) | Ethyl bromodifluoroacetate, (CH₂)₇Br | 85–92 |
R² (Acylation) | 4-CN-PhCO₂H, Cyclohexanecarboxylic acid | 90–95 |
R³ (Amine) | 1-(3-Chlorophenyl)piperazine, 1,2,3,4-Tetrahydroisoquinoline | 88–94 |
This method supports parallel synthesis of 32+ analogs in <72 hours, ideal for SAR studies of fluorinated piperidines in drug discovery [8].
Enantioselective hydrogenation of 3,5-difluoro-1,2,3,6-tetrahydropyridine intermediates delivers cis- or trans-5,5-difluoropiperidin-3-amines with >99% ee. Chiral Rh(I) and Ir(III) catalysts with phosphine ligands (e.g., DuPhos, BINAP) control stereochemistry:
Solvent and additive effects:
Catalyst Comparison:
Catalyst | Substrate | ee (%) | cis:trans |
---|---|---|---|
Rh-(S,S)-DuPhos | 5-N-Boc-3,5-difluoro-DHP | 95 | 97:3 |
Ir-(R)-BINAP/C | 5-N-Cbz-3,5-difluoro-DHP | 92 | 6:94 |
Pd/C (achiral) | 5-Amino-3,5-difluoro-DHP | – | 50:50 |
Dehydrogenation of 5-aminopiperidines with Pd/C under aerobic conditions also generates enamine precursors in situ for recycling [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9